beta-L-glucose pentaacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S,4R,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-QMHWVQJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of an Enantiomer

An In-depth Technical Guide to the Chemical Properties of β-L-Glucose Pentaacetate

This guide provides a comprehensive technical overview of β-L-glucose pentaacetate, a crucial yet often overlooked stereoisomer in carbohydrate chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to explore the causality behind its properties and the practical applications derived from its unique structure. We will delve into its synthesis, characterization, and its intriguing role as a bioactive molecule, offering field-proven insights to support your research endeavors.

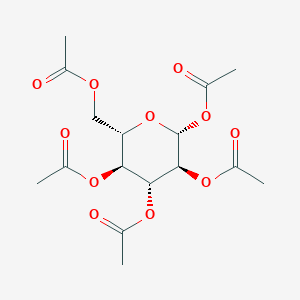

While D-glucose is the ubiquitous monosaccharide in biology, its enantiomer, L-glucose, and its derivatives offer a unique platform for chemical and pharmacological exploration. β-L-Glucose pentaacetate, the fully acetylated form of L-glucose in its beta anomeric configuration, serves as a critical tool in this domain. Its structure (Figure 1) renders it metabolically inert in most biological systems, yet its chemical functionality allows it to act as a valuable synthetic intermediate and a fascinating probe for cellular signaling pathways.[1] This guide will elucidate the chemical properties that underpin its utility, providing a foundation for its application in complex synthetic challenges and novel therapeutic strategies.

Molecular Structure

The fundamental identity of β-L-glucose pentaacetate is defined by its specific stereochemistry and functional groups.

-

IUPAC Name : [(2S,3S,4R,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate[2]

Figure 1: 2D structure of β-L-glucose pentaacetate.

Physicochemical Properties

The physical characteristics of β-L-glucose pentaacetate dictate its handling, solubility, and behavior in various experimental systems. As an enantiomer, its physical properties, barring optical rotation, are identical to its D-counterpart.

| Property | Value | Source(s) |

| Physical Description | White to off-white crystalline powder. | [6] |

| Melting Point | 130-132 °C | [7] |

| Boiling Point | ~435 °C (rough estimate) | [7] |

| Solubility | Soluble in chloroform and methanol; insoluble in water. | [6][7] |

| Density | ~1.27 - 1.3 g/cm³ | [7][8] |

| LogP | -0.367 to 0.6 | [2][8][9] |

| Optical Rotation [α]D | +4.2° to +5° (c=1-5, CHCl₃) | [7] |

The high degree of acetylation masks the polar hydroxyl groups of the parent L-glucose, drastically reducing its solubility in water and increasing it in organic solvents like chloroform.[6][7] This lipophilicity is a key factor in its ability to cross cell membranes, a crucial aspect of its biological activity.[10]

Synthesis and Characterization

The synthesis of β-L-glucose pentaacetate is a cornerstone procedure in carbohydrate chemistry, relying on the peracetylation of L-glucose. The choice of catalyst is critical as it can influence the stereochemical outcome, favoring either the α or β anomer.

Causality in Synthetic Strategy

Peracetylation is most commonly achieved using acetic anhydride (Ac₂O).

-

Base Catalysis (e.g., Sodium Acetate, Pyridine): Using a weak base like sodium acetate at elevated temperatures typically favors the formation of the β-anomer, which is often the thermodynamically more stable product where the bulky anomeric acetate group is in the equatorial position.[11][12]

-

Acid Catalysis (e.g., ZnCl₂, In(OTf)₃): Lewis acids can catalyze the reaction under milder conditions, often at 0 °C to room temperature.[13] These conditions can sometimes favor the α-anomer, the kinetic product, which is stabilized by the anomeric effect.[12]

Figure 2: General workflow for the synthesis of β-L-glucose pentaacetate.

Experimental Protocol: Base-Catalyzed Peracetylation

This protocol is a self-validating system designed for reliability and high yield of the β-anomer.

-

Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend L-glucose (1.0 eq) and anhydrous sodium acetate (0.5-1.0 eq) in acetic anhydride (5-10 eq).[3][11] The sodium acetate acts as both a catalyst and a grinding aid.[3]

-

Reaction : Heat the mixture to 100-120 °C with vigorous stirring. The reaction is typically exothermic. Monitor the reaction progress by TLC until all starting material is consumed (usually 1-2 hours).

-

Workup : Cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice-water with stirring. This step hydrolyzes the excess acetic anhydride to acetic acid.

-

Isolation : The solid product will precipitate. Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification : Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to yield pure β-L-glucose pentaacetate as a white crystalline solid.[6] The purity can be confirmed by melting point analysis and spectroscopy.

Spectroscopic Analysis: A Structural Fingerprint

Accurate structural confirmation is paramount. NMR, MS, and IR spectroscopy provide a comprehensive characterization of the molecule. The data presented here is analogous to the well-documented D-isomer.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for confirming the structure and stereochemistry. The ¹H NMR spectrum is particularly diagnostic for the anomeric configuration.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Anomeric (H-1) | ~5.7 (d) | ~91-92 |

| H-2 to H-5 | ~4.9 - 5.3 (m) | ~68-73 |

| H-6, H-6' | ~4.1 - 4.3 (m) | ~61-62 |

| Acetyl CH₃ (x5) | ~2.0 - 2.2 (s) | ~20-21 |

| Acetyl C=O (x5) | - | ~169-171 |

(Note: Data is based on typical values for the D-anomer in CDCl₃ and may vary slightly.[14][15])

Expertise in Interpretation : The key to confirming the β-anomer lies in the signal for the anomeric proton (H-1). It appears as a doublet with a large coupling constant (J ≈ 8-9 Hz), indicative of a trans-diaxial relationship with H-2. This confirms its equatorial orientation. In contrast, the α-anomer would show a smaller coupling constant (J ≈ 3-4 Hz).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion : In ESI-MS, the molecule is often observed as a sodium adduct [M+Na]⁺ at m/z 413.1.[9]

-

Fragmentation : In EI-MS, a characteristic fragment is often seen at m/z 331, corresponding to the loss of an acetoxy group (CH₃COO·). Other significant fragments at m/z 242, 200, 157, and 115 arise from further cleavage of the pyranose ring and loss of acetate units.[9][16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

-

C=O Stretch : A very strong and sharp absorption band is observed around 1740-1760 cm⁻¹ , which is characteristic of the carbonyl group in the five ester functionalities.

-

C-O Stretch : Strong bands in the region of 1000-1300 cm⁻¹ correspond to the C-O stretching vibrations of the esters and the pyranose ring ether linkage.

Applications in Research and Drug Development

The unique chemical and biological properties of β-L-glucose pentaacetate make it a versatile tool for scientists.

Synthetic Chemistry

-

Protecting Group : It serves as a fully protected form of L-glucose, allowing chemists to perform reactions on other parts of a molecule without affecting the sugar moiety. The acetyl groups can be selectively or fully removed under basic conditions (e.g., Zemplén deacetylation with catalytic NaOMe in MeOH).

-

Glycosylation Donor : The anomeric acetate can be converted into a better leaving group (e.g., a bromide or trichloroacetimidate), transforming the molecule into an L-glycosyl donor for the synthesis of complex L-oligosaccharides or L-glycoconjugates.[17]

Drug Development and Pharmacology

-

Prodrug Design : The acetate groups can be used as prodrug moieties. In the body, esterase enzymes could potentially cleave them to release a modified L-glucose core or a linked therapeutic agent in a controlled manner.[18]

-

Solubility Enhancement & Excipient : Its chemical properties make it a candidate for enhancing the solubility of poorly soluble drugs or for use as a biocompatible excipient in formulations.[18]

-

Insulinotropic Agent : Perhaps its most fascinating application is its ability to stimulate insulin release from pancreatic islet cells.[19] This action is notable because L-glucose is not metabolized. Research suggests that β-L-glucose pentaacetate may act directly on a cellular receptor, potentially a taste receptor like those identified in taste buds, to trigger the signaling cascade for insulin secretion.[1] This opens a novel, non-metabolic pathway for developing insulin secretagogues for conditions like type 2 diabetes.[1]

Conclusion

β-L-Glucose pentaacetate is far more than a simple derivative of an obscure sugar. It is a molecule with precisely defined chemical properties that translate into significant practical utility. Its lipophilicity, stereochemical configuration, and the reactivity of its acetyl groups make it an invaluable intermediate for synthetic chemists. For pharmacologists and drug developers, its unexpected insulinotropic activity presents a compelling avenue for new therapeutic research, divorced from the complexities of glucose metabolism. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, is essential for leveraging its full potential in the laboratory and beyond.

References

-

PubChem. (n.d.). beta-D-Glucose pentaacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Generative AI. (2024, February 8). What are the Applications of Β-D-Glucose Pentaacetate in the Pharmaceutical Industry? Retrieved from [Link]

-

PubChem. (n.d.). beta-L-glucose pentaacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Bollini, M., et al. (n.d.). Indium Triflate Catalyzed Peracetylation of Carbohydrates. PMC. Retrieved from [Link]

-

Generative AI. (2024, February 16). What are the applications of Β-D-Glucose Pentaacetate? Knowledge. Retrieved from [Link]

-

Anhui Mayida Co., Ltd. (n.d.). α,β-D-Glucose Pentaacetate. Retrieved from [Link]

- Google Patents. (n.d.). CN101412739A - Production process of beta-glucose pentaacetate.

-

Chemsrc. (n.d.). β-D-Glucose pentaacetate | CAS#:3891-59-6. Retrieved from [Link]

-

NIST. (n.d.). β-D-Glucopyranose pentaacetate. NIST WebBook. Retrieved from [Link]

-

World of Chemicals. (n.d.). Exploring the Versatile Applications of Glucose-Pentaacetate Products in Various Industries. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). α[alpha]- and β[bet]a-D-glucose pentaacetate. An experiment in structure assignment using NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Malaisse, W. J. (1999). The Riddle of L-glucose Pentaacetate Insulinotropic Action (Review). PubMed. Retrieved from [Link]

-

Tsai, P. K., et al. (n.d.). Characterization of acetylated and acetolyzed glycoprotein high-mannose core oligosaccharides by fast-atom-bombardment mass spectrometry. PMC - NIH. Retrieved from [Link]

-

PNAS. (n.d.). Characterization of acetylated and acetolyzed glycoprotein high-mannose core oligosaccharides by fast-atom-bombardment mass spectrometry. Retrieved from [Link]

-

Archives of Pharmacy Practice. (n.d.). Synthesis of carbohydrate esters and investigation reaction of Phosphoryl chloride from anomeric position of Per-Acetylated Carb. Retrieved from [Link]

-

Reddit. (2015, November 4). Peracetylation of glucose with acetic anhydride + regioselective deacetylation. Retrieved from [Link]

-

PMC - NIH. (n.d.). Selective Acetylation of per-O-TMS-Protected Monosaccharides. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). A rapid arid convenient synthesis of a and fJ forms of acetylated deri vatives of sugars under microwave irradiation. Retrieved from [Link]

-

The Good Scents Company. (n.d.). glucose pentaacetate, 3891-59-6. Retrieved from [Link]

-

ACS Publications. (n.d.). Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. Retrieved from [Link]

-

ACS Publications. (n.d.). O-Acetyl Side-Chains in Monosaccharides: Redundant NMR Spin-Couplings and Statistical Models for Acetate Ester Conformational Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the reaction condition for the acetylation of D-glucose.... Retrieved from [Link]

Sources

- 1. The riddle of L-glucose pentaacetate insulinotropic action (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C16H22O11 | CID 9821753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 66966-07-2 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. β-D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]

- 7. 604-69-3 CAS MSDS (β-D-Glucose pentaacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]

- 12. reddit.com [reddit.com]

- 13. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glucose pentaacetate(604-68-2) 1H NMR spectrum [chemicalbook.com]

- 15. Glucose pentaacetate(604-68-2) 13C NMR spectrum [chemicalbook.com]

- 16. β-D-Glucopyranose pentaacetate [webbook.nist.gov]

- 17. α,β-D-Glucose Pentaacetate|3891-59-6--Zhejiang Synose Tech Co., Ltd. [synose.com]

- 18. What are the Applications of Î-D-Glucose Pentaacetate in the Pharmaceutical Industry? - Knowledge [allgreenchems.com]

- 19. goldbio.com [goldbio.com]

An In-depth Technical Guide to the Molecular Structure and Therapeutic Potential of beta-L-Glucose Pentaacetate

This guide provides a comprehensive technical overview of beta-L-glucose pentaacetate, a molecule of significant interest in the field of drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core aspects of its molecular structure, synthesis, and burgeoning therapeutic applications, with a particular focus on its insulinotropic properties.

Introduction: The Significance of L-Sugars in Therapeutics

In the landscape of carbohydrate chemistry and its application in medicine, D-sugars, particularly D-glucose, have long held the spotlight due to their central role in biological energy metabolism.[1] However, their enantiomers, the L-sugars, are gaining increasing attention for their unique biological properties. L-glucose, the mirror image of D-glucose, is not readily metabolized by most organisms, a characteristic that renders its derivatives intriguing candidates for therapeutic intervention.[2][3] One such derivative, this compound, has emerged as a promising molecule with potential applications in the management of metabolic disorders. This guide will provide a detailed exploration of its molecular architecture and the scientific rationale behind its therapeutic potential.

Molecular Structure and Physicochemical Properties

This compound is a fully acetylated derivative of L-glucose. The addition of five acetate groups to the L-glucose core significantly alters its physicochemical properties, enhancing its lipophilicity and membrane permeability compared to the parent sugar.

Core Chemical Identity

| Property | Value | Source |

| Molecular Formula | C16H22O11 | [4][5][6] |

| Molecular Weight | 390.34 g/mol | [4][5][6] |

| CAS Number | 66966-07-2 | [4][6] |

| IUPAC Name | [(2S,3S,4R,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | [5] |

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is fundamental to its biological activity. As the "L" configuration indicates, it is the enantiomer of the more common beta-D-glucose pentaacetate. This mirror-image relationship dictates its interaction with chiral biological targets such as enzymes and receptors.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the peracetylation of L-glucose. This process involves the reaction of L-glucose with an acetylating agent, most commonly acetic anhydride, in the presence of a catalyst.

Synthetic Workflow

The general workflow for the synthesis of this compound is outlined below. The choice of catalyst is crucial in determining the anomeric selectivity of the reaction. Basic catalysts, such as sodium acetate, tend to favor the formation of the beta-anomer.[9]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of beta-D-glucose pentaacetate, which can be adapted for the L-isomer by starting with L-glucose.

Materials:

-

L-Glucose

-

Acetic Anhydride

-

Sodium Acetate (anhydrous)

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine L-glucose and anhydrous sodium acetate.

-

Acetylation: Add an excess of acetic anhydride to the flask. Heat the mixture gently with stirring. The reaction is typically exothermic. Maintain the temperature according to the specific protocol, often in the range of 100-120 °C.[9]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into ice-cold water with vigorous stirring to hydrolyze the excess acetic anhydride.

-

Product Isolation: The solid crude product will precipitate out. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Drying: Dry the purified crystals under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques. While specific spectra for the L-isomer are not widely published, the expected data can be inferred from its D-enantiomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and stereochemistry. The chemical shifts and coupling constants of the anomeric proton are particularly diagnostic for distinguishing between the alpha and beta anomers. For beta-D-glucose pentaacetate, the anomeric proton typically appears as a doublet at a characteristic chemical shift.[10][11][12]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[7][11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups, such as the ester carbonyl stretching vibrations.

Therapeutic Potential: Insulinotropic Action

A significant body of research has highlighted the insulinotropic action of this compound, suggesting its potential as a therapeutic agent for type 2 diabetes.[13][14][15]

Mechanism of Action

Unlike D-glucose, which stimulates insulin secretion through its metabolism in pancreatic beta-cells, this compound appears to act via a non-metabolic pathway.[13][14] The proposed mechanism involves a direct interaction with a yet-to-be-fully-identified receptor on the beta-cell membrane.[13] This interaction is thought to trigger a signaling cascade that leads to insulin release.

The current hypothesis suggests that the binding of this compound to its receptor leads to a decrease in the potassium ion (K+) conductance of the beta-cell membrane.[13][14] This reduction in K+ efflux causes depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions (Ca2+) into the cell is a critical trigger for the exocytosis of insulin-containing granules.[13]

Caption: Proposed mechanism of insulinotropic action of this compound.

Implications for Drug Development

The unique mechanism of action of this compound presents several advantages from a drug development perspective:

-

Glucose-Independent Insulin Secretion: The ability to stimulate insulin release independently of glucose metabolism could be beneficial in type 2 diabetes, where glucose-stimulated insulin secretion is often impaired.

-

Reduced Risk of Hypoglycemia: As its action is not directly tied to blood glucose levels in the same way as sulfonylureas, it may pose a lower risk of inducing hypoglycemia.

-

Novel Therapeutic Target: The identification of the specific receptor for this compound could open up a new class of therapeutic targets for the treatment of type 2 diabetes.

Further research is needed to fully elucidate the molecular target and the long-term safety and efficacy of this compound and its analogs.

L-Glucose Derivatives in Drug Delivery

Beyond its direct therapeutic effects, the unique properties of L-glucose and its derivatives are being explored in the field of drug delivery.[2][16] The resistance of L-sugars to enzymatic degradation can enhance the stability and circulation time of conjugated drugs.[16] L-glucose cyclodextrins, for example, are being investigated as novel excipients to improve the solubility and bioavailability of poorly soluble drugs.[16]

Conclusion and Future Directions

This compound stands as a compelling example of the untapped therapeutic potential of L-sugars. Its well-defined molecular structure, accessible synthesis, and unique insulinotropic mechanism of action make it a molecule of significant interest for further investigation. Future research should focus on the definitive identification of its molecular target, a comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties in preclinical models, and the exploration of its potential in combination therapies for type 2 diabetes. The continued exploration of L-sugar derivatives promises to yield novel therapeutic agents with improved efficacy and safety profiles.

References

-

Malaisse, W. J., et al. (1993). Insulinotropic action of this compound. American Journal of Physiology-Endocrinology and Metabolism, 265(3), E459-E467. [Link]

- Malaisse, W. J. (1995). The riddle of L-glucose pentaacetate insulinotropic action. International Journal of Molecular Medicine, 1(2), 239-242.

-

American Physiological Society. (n.d.). Insulinotropic action of β-l-glucose pentaacetate. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

ResearchGate. (2015). Insulinotropic action of this compound. [Link]

-

ResearchGate. (n.d.). Synthetic Methods of α-D-Glucose Pentaacetate. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). beta-D-Glucose pentaacetate. [Link]

-

Pearson, W. A., & Spessard, G. O. (1988). α[alpha]- and β[bet]a-D-glucose pentaacetate. An experiment in structure assignment using NMR. Journal of Chemical Education, 65(4), 369. [Link]

-

Heidarizadeh, F. (2023). L-Glucose Cyclodextrin in Drug Delivery: A Novel Excipient for Enhanced Therapeutic Performance. Annals of Chemical Science Research, 5(2). [Link]

-

Yamada, K., & Yamada, K. (2018). L-Glucose: Another Path to Cancer Cells. International journal of molecular sciences, 19(11), 3375. [Link]

-

Gu, L., et al. (2018). Imidazole Promoted Efficient Anomerization of β-D-Glucose Pentaacetate in Organic Solutions and Solid State. ChemRxiv. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

NIST. (n.d.). β-D-Glucopyranose pentaacetate. [Link]

-

ResearchGate. (2006). Synthesis of L-Glucose Derivatives from D-Glucose and L-Arabinose. [Link]

-

Wikipedia. (n.d.). Glucose. [Link]

-

Quora. (2021). What is the structure of beta-L-glucose? [Link]

Sources

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. L-Glucose: physiological functions, clinical applications and side effect_Chemicalbook [chemicalbook.com]

- 3. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C16H22O11 | CID 9821753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. β-D-Glucopyranose pentaacetate [webbook.nist.gov]

- 9. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]

- 10. β-D-Glucose pentaacetate(604-69-3) 1H NMR spectrum [chemicalbook.com]

- 11. Glucose pentaacetate(604-68-2) 1H NMR spectrum [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Insulinotropic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. journals.physiology.org [journals.physiology.org]

- 16. crimsonpublishers.com [crimsonpublishers.com]

beta-L-glucose pentaacetate synthesis from L-glucose

An In-depth Technical Guide to the Synthesis of β-L-Glucose Pentaacetate from L-Glucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of β-L-glucose pentaacetate, a crucial derivative of the rare sugar L-glucose. L-glucose and its analogues are of significant interest in drug development and diagnostics due to their unique biological properties, including non-metabolizability and potential for targeted delivery.[1][2] This document details the underlying chemical principles, stereoselective considerations, a field-proven experimental protocol, and methods for purification and characterization. The guide is structured to provide not only a step-by-step methodology but also the causal reasoning behind experimental choices, ensuring a deep understanding for researchers in the field.

Introduction: The Significance of L-Glucose and its Derivatives

Glucose, in its D-enantiomeric form, is the primary source of energy for most living organisms.[3] Its mirror image, L-glucose, is not found abundantly in nature and cannot be metabolized by human cells, which lack the necessary stereospecific enzymes.[1][4] This metabolic inertness makes L-glucose and its derivatives highly valuable tools in biomedical research and pharmaceutical development.

Key applications include:

-

Non-Metabolizable Tracers: Fluorescently-tagged L-glucose can serve as a control for D-glucose uptake studies, particularly in cancer research where abnormal glucose metabolism (the Warburg effect) is a hallmark.[2][5]

-

Drug Delivery Systems: The non-metabolizable nature of the L-glucose scaffold allows for potentially longer circulation times and enhanced bioavailability of conjugated drugs.[1]

-

Diabetes Management: L-glucose is being investigated as a potential non-caloric sweetener and a tool to study glucose transport mechanisms without triggering an insulin response.[1]

Protecting the hydroxyl groups of L-glucose via acetylation is a fundamental step in its chemical manipulation. The resulting product, L-glucose pentaacetate, is a stable, soluble intermediate amenable to a wide range of further chemical modifications, making its efficient and stereoselective synthesis a critical enabling technology.

The Chemistry of Acetylation: Mechanism and Stereocontrol

The conversion of L-glucose to its pentaacetate derivative is a peracetylation reaction, where all five hydroxyl groups are esterified. The choice of reagents and catalysts is paramount, as it dictates the stereochemical outcome at the anomeric carbon (C-1).

The Acetylation Mechanism

The most common method for glucose peracetylation employs acetic anhydride (Ac₂O) as the acetylating agent and sodium acetate (NaOAc) as a basic catalyst.[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism:

-

Nucleophilic Attack: The oxygen of a hydroxyl group on L-glucose attacks one of the electrophilic carbonyl carbons of acetic anhydride, forming a tetrahedral intermediate.[8]

-

Elimination: This intermediate collapses, eliminating a stable acetate ion as a leaving group.

-

Deprotonation: The resulting oxonium ion is deprotonated by the acetate ion (from sodium acetate), regenerating a neutral acetylated hydroxyl group and forming acetic acid as a byproduct.[8][9]

The role of sodium acetate is crucial; it acts as a base to facilitate the deprotonation step, driving the reaction forward.[8][9]

Caption: Mechanism of base-catalyzed glucose acetylation.

Controlling Anomeric Stereochemistry

Glucose exists in solution as an equilibrium mixture of two cyclic hemiacetals, the α- and β-anomers, which differ in the orientation of the C-1 hydroxyl group. The stereoselectivity of the acetylation is highly dependent on the catalyst used:

-

Basic Catalysis (e.g., NaOAc): The use of sodium acetate at elevated temperatures typically yields the β-pentaacetate as the major product.[10] This is a result of kinetic control. In the β-anomer of glucose, all hydroxyl groups, including the anomeric one, are in the more sterically accessible equatorial position. This allows for faster reaction rates compared to the α-anomer, where the anomeric hydroxyl is in the axial position.[11]

-

Acidic Catalysis (e.g., HClO₄, ZnCl₂): Lewis or Brønsted acid catalysts exclusively or predominantly produce the α-pentaacetate .[10][12] This reaction is under thermodynamic control. The α-anomer is stabilized by the anomeric effect, a stereoelectronic phenomenon where an axial electronegative substituent at C-1 is energetically favored.[11][13] Given long reaction times or equilibrating conditions, the more stable α-product is formed.

For the synthesis of β-L-glucose pentaacetate, a base-catalyzed approach is therefore the method of choice.

Experimental Protocol: Synthesis of β-L-Glucose Pentaacetate

This protocol is adapted from established procedures for the synthesis of D-glucose pentaacetate and is directly applicable to the L-enantiomer.[14][15]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| L-Glucose | ≥99% | Commercial | Must be thoroughly dried before use. |

| Acetic Anhydride (Ac₂O) | Reagent Grade, ≥98% | Commercial | Use fresh or distilled. |

| Sodium Acetate (NaOAc) | Anhydrous, ≥99% | Commercial | Must be fused or dried in an oven. |

| Dichloromethane (DCM) | ACS Grade | Commercial | For extraction. |

| Saturated NaHCO₃ Solution | - | Prepared in-house | For washing. |

| Anhydrous Magnesium Sulfate | Reagent Grade | Commercial | For drying organic phase. |

| Ethanol (95% or Absolute) | Reagent Grade | Commercial | For recrystallization. |

Step-by-Step Synthesis Workflow

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous L-glucose (1.0 eq).

-

Add freshly fused or dried anhydrous sodium acetate (0.5 eq).

-

Under a fume hood, carefully add acetic anhydride (5-7 eq).

-

Stir the suspension to ensure good mixing of the solids.

Step 2: Acetylation Reaction

-

Heat the reaction mixture in an oil bath to 100-110 °C.

-

Continue heating with vigorous stirring. The solid reactants will gradually dissolve as the reaction proceeds.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting L-glucose is fully consumed (typically 1-2 hours). A suitable mobile phase is 1:1 Hexane:Ethyl Acetate.

Step 3: Workup and Quenching

-

Allow the reaction mixture to cool to room temperature.

-

Very slowly and carefully, pour the cooled reaction mixture into a beaker of ice-cold water while stirring. This step quenches the excess acetic anhydride and should be done with caution due to the exothermic reaction.

-

Continue stirring until the oily product solidifies into a white precipitate.

-

Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water.

Step 4: Extraction and Washing

-

Dissolve the crude solid in dichloromethane (DCM).

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

Saturated sodium bicarbonate (NaHCO₃) solution (2-3 times) to remove residual acetic acid. Check that the aqueous layer is basic to ensure complete neutralization.

-

Water (1 time).

-

Brine (1 time).

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product as a white solid or foam.

Caption: Experimental workflow for β-L-glucose pentaacetate synthesis.

Purification: Isolating the β-Anomer

The crude product is a mixture of α- and β-anomers. The β-anomer is typically less soluble than the α-anomer in certain solvents, which forms the basis for its purification.[16]

Method 1: Recrystallization from Ethanol [14]

-

Dissolve the crude solid in a minimum amount of hot 95% ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. This process preferentially crystallizes the β-anomer.

Method 2: Acetic Acid Wash (Advanced Technique) [16] For higher purity, a patented method exploits the differential solubility in aqueous acetic acid.

-

Agitate the crude mixture of anomers in an aqueous solution of 15-30% acetic acid at 40-60 °C.

-

The α-glucose pentaacetate preferentially dissolves in this solution.

-

The solid β-glucose pentaacetate can be isolated by filtration, washed with water, and dried.[16]

Product Characterization

Validation of the final product's identity and purity is essential.

-

Melting Point (MP): The melting point should be sharp and consistent with literature values for the desired anomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for confirming the structure and anomeric configuration. The spectrum of L-glucose pentaacetate will be identical to that of its enantiomer, D-glucose pentaacetate.

-

Key Diagnostic Signal: The anomeric proton (H-1) of the β-anomer appears as a doublet at approximately 5.7 ppm with a large coupling constant (J ≈ 8 Hz), indicative of a trans-diaxial relationship with H-2. The H-1 of the α-anomer appears further downfield at ~6.3 ppm with a smaller coupling constant (J ≈ 3.5 Hz).[17][18] The presence of a single anomeric doublet with a large J-coupling confirms the β-configuration.

-

-

Optical Rotation: As an L-sugar derivative, the product will be levorotatory. The specific rotation should be measured and compared to literature values to confirm enantiomeric purity.

Conclusion

The synthesis of β-L-glucose pentaacetate is a straightforward yet fundamentally important procedure for researchers working with L-sugars. By understanding the underlying reaction mechanism and the principles of stereocontrol, scientists can reliably produce this valuable intermediate. The base-catalyzed acetylation of L-glucose with acetic anhydride provides a kinetically controlled route to the desired β-anomer. Proper purification, typically via recrystallization from ethanol, is critical for isolating the pure product, whose identity must be rigorously confirmed by standard analytical techniques such as NMR spectroscopy. This guide provides the necessary technical detail and theoretical background to empower researchers in drug development and chemical biology to confidently synthesize and utilize this key molecular building block.

References

- Vertex AI Search. What is the role of sodium acetate in the acetylation of glucose with acetic anhydride?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG1AmkXU_Qmo0JKw9Tai8tp_W3GYChn0Ljdi7Ti8nwUYlq8EOeZukuJw0jy2nuUvx1EtHkXodUMTRCIh9aO_3l77AuiOiLzs7QgHtq54D-k4Y66uPYP0KDZJ3SrcrTUGW07UmygqR6dqSEaj8QGEh3nsUnl3j7H0pY83HHKgQLOSgVR5JREUofqSbT5TIYsoOK1bbBRpwyY503ClW_j5nvwB8bS6hV6IiK0Z2sgVXX9-oWJ4X2eO5fsJ4F7Oqx]

- Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGO9PxgHB-U4HWEG3s4Gh4xFccgJgOifxVn2ZYyD80KqWY1MxV8Q5Z-ZyeqpfCefScS1F3o7nhWwds5Cu3XhTuGzSPNP-hf3Asf2hn34ZRgUGBESVi2E2g61HJr3NNnmP2soqdE0KNL2kIpksc]

- ChemicalBook. beta-L-glucose pentaacetate synthesis. [URL: https://www.chemicalbook.com/ProductSynonymsList_EN_66966-07-2.htm]

- Google Patents. US2857378A - Purification of beta-glucose pentaacetate. [URL: https://patents.google.

- ChemicalBook. L-Glucose: physiological functions, clinical applications and side effect. (2023-11-23). [URL: https://www.chemicalbook.

- Archives of Pharmacy Practice. Synthesis of carbohydrate esters and investigation reaction of Phosphoryl chloride from anomeric position of Per-Acetylated Carb. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx2fQG6WPhrbIQ7fKxFnXHwd15qS4_McQE0Jd3rOo6W_k-GtVd_DtCdTxmdc-69JHKKPeCZyyq9RlPUvVVhrIcS_F-59LKOj9cuBZ3A5KBTVcF32q014XlNYQNtfeR2IPP9I2PYYigqrcOUkBKP7AJAivqr9uVnYUWuWeK3JVBaUxbs3vmXksxQAb4xjxT0u1NCpq01d1ywdFUW6kykYJJ0-ixIYJo9dx6w1c-L0eTHRz9ki77LceUF4hUzG_ji7WaITvNn4Pk_Fn0kWa5yHIEb8zqkY5OUIKivXMGyhLzJ9nnu1GUytnc23VAPgcrj1QFz6u0YP4U3P7XjbNbDeON7jDgdjGiThL44dPX]

- Reddit. Peracetylation of glucose with acetic anhydride + regioselective deacetylation. (2015-11-04). [URL: https://www.reddit.

- Thieme E-Books & E-Journals. A Facile and General Synthesis of Rare l-Sugar Lactones. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2007-984918]

- Semantic Scholar. [PDF] Acetylation of Sugars. [URL: https://www.semanticscholar.org/paper/Acetylation-of-Sugars-Wolfrom-Thompson/b0388926955a155554f67c4587399876e5797287]

- Wyzant. What is the role of sodium acetate in the acetylation of glucose with acetic anhydride? What... (2019-04-27). [URL: https://www.wyzant.

- Asian Publication Corporation. Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. (2025-10-27). [URL: https://asianpubs.org/index.php/AJC/article/view/2237]

- Google Patents. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose. [URL: https://patents.google.

- Google Patents. CN101412739A - Production process of beta-glucose pentaacetate. [URL: https://patents.google.

- PMC - NIH. Selective anomeric acetylation of unprotected sugars in water. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3656461/]

- ResearchGate. The process of acetylation of glucose by acetic anhydride in the presence of sodium acetate. [URL: https://www.researchgate.net/figure/The-process-of-acetylation-of-glucose-by-acetic-anhydride-in-the-presence-of-sodium_fig1_378881734]

- Chegg.com. Solved 1.1 Propose a mechanism for acetylation of glucose | Chegg.com. (2024-07-15). [URL: https://www.chegg.

- Chemical Papers. Preparation of 6-O-Acetyl-D-glucose. [URL: https://www.chemicke-listy.cz/ojs3/index.php/chemicke-zvesti/article/view/2347]

- ResearchGate. Synthetic Methods of α-D-Glucose Pentaacetate. (2025-08-10). [URL: https://www.researchgate.

- The Use of L-Glucose in Cancer Diagnosis: Results from In Vitro and In Vivo Studies. [URL: https://www.eurekaselect.com/article/114975]

- ChemicalBook. Glucose pentaacetate(604-68-2) 1H NMR spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_604-68-2_1HNMR.htm]

- ChemRxiv. Imidazole Promoted Efficient Anomerization of β- D-Glucose Pentaacetate in Organic Solutions and Solid State. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75249e274a852349e5482]

- NCBI. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). (2021-10-06). [URL: https://www.ncbi.nlm.nih.gov/books/NBK576007/]

- The Royal Society of Chemistry. Electronic Supplementary Information. [URL: https://www.rsc.

- PMC - PubMed Central. L-Glucose: Another Path to Cancer Cells. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503426/]

- ChemicalBook. β-D-Glucose pentaacetate(604-69-3) 1H NMR spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_604-69-3_1HNMR.htm]

- SpectraBase. D-glucose, methylphenylhydrazone, pentaacetate. [URL: https://spectrabase.com/spectrum/5YwX9a1q5D7]

- The Royal Society of Chemistry. Supplementary Information. [URL: https://www.rsc.

- PubChem - NIH. L(-)-Glucose | C6H12O6 | CID 2724488. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/L---Glucose]

- Wikipedia. Glucose. [URL: https://en.wikipedia.org/wiki/Glucose]

- GoldBio. beta-D-Glucose pentaacetate. [URL: https://www.goldbio.

Sources

- 1. L-Glucose: physiological functions, clinical applications and side effect_Chemicalbook [chemicalbook.com]

- 2. The Use of L-Glucose in Cancer Diagnosis: Results from In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucose - Wikipedia [en.wikipedia.org]

- 4. L(-)-Glucose | C6H12O6 | CID 2724488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. archivepp.com [archivepp.com]

- 7. researchgate.net [researchgate.net]

- 8. homework.study.com [homework.study.com]

- 9. wyzant.com [wyzant.com]

- 10. asianpubs.org [asianpubs.org]

- 11. reddit.com [reddit.com]

- 12. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]

- 13. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]

- 15. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]

- 16. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]

- 17. Glucose pentaacetate(604-68-2) 1H NMR [m.chemicalbook.com]

- 18. β-D-Glucose pentaacetate(604-69-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to beta-L-Glucose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Glycoscience

In the vast landscape of carbohydrate chemistry and its applications in drug development, the stereochemistry of a molecule is paramount. While D-glucose is the ubiquitous, naturally occurring enantiomer that fuels life, its mirror image, L-glucose, and its derivatives are gaining increasing attention for their unique biological properties.[1] Unlike its D-counterpart, L-glucose is not readily metabolized by most organisms, making it a fascinating scaffold for creating novel therapeutic agents and research tools.[2] This guide focuses on a key derivative, beta-L-glucose pentaacetate (CAS No. 66966-07-2), a fully acetylated form of L-glucose. The acetylation of the hydroxyl groups renders the molecule more lipophilic, potentially enhancing its cell permeability and altering its biological activity.

This document serves as a comprehensive technical resource for researchers, providing insights into the synthesis, characterization, and known biological activities of this compound. We will delve into the mechanistic underpinnings of its synthesis and explore its potential applications in metabolic research and drug discovery.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its handling, formulation, and interpretation in experimental settings. While specific experimental data for the L-enantiomer is not extensively published, we can infer its properties from its D-enantiomer, beta-D-glucose pentaacetate, as enantiomers share identical physical properties except for the direction in which they rotate plane-polarized light.

| Property | Value | Source |

| CAS Number | 66966-07-2 | [3] |

| Molecular Formula | C₁₆H₂₂O₁₁ | [3] |

| Molecular Weight | 390.34 g/mol | [3] |

| Appearance | White crystalline powder (expected) | [4] |

| Melting Point | ~135 °C (for D-enantiomer) | [4] |

| Boiling Point | 454.00 to 456.00 °C @ 760.00 mm Hg (for D-enantiomer) | [4] |

| Solubility | Soluble in ethanol and chloroform; sparingly soluble in water.[5] | [5] |

| IUPAC Name | [(2S,3S,4R,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | [3] |

Synthesis of this compound

The synthesis of this compound involves the per-O-acetylation of L-glucose. The choice of catalyst is critical in determining the anomeric selectivity of the product. While acidic catalysts often favor the formation of the alpha-anomer, basic conditions or the use of a participating solvent can promote the formation of the thermodynamically more stable beta-anomer.[6]

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the acetylation of D-glucose.[7][8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-glucose (1.0 eq) in an excess of acetic anhydride (5-10 eq).

-

Catalyst Addition: Add anhydrous sodium acetate (0.1-1.0 eq) to the suspension.[7]

-

Reaction: Heat the reaction mixture with stirring. The reaction temperature can range from room temperature to reflux, depending on the desired reaction rate.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker of ice-water with vigorous stirring to quench the excess acetic anhydride.

-

Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

-

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic and physical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural characterization of glucose pentaacetate anomers.

-

¹H NMR: The anomeric proton (H-1) of the beta-anomer typically appears as a doublet at a higher field (lower ppm) compared to the alpha-anomer, with a larger coupling constant (J₁,₂ ≈ 8 Hz) due to its trans-diaxial relationship with H-2. The protons of the five acetyl groups will appear as singlets in the region of δ 1.9-2.2 ppm.

-

¹³C NMR: The anomeric carbon (C-1) of the beta-anomer resonates at a lower field (higher ppm) compared to the alpha-anomer. The carbonyl carbons of the acetate groups will appear in the region of δ 169-171 ppm, and the methyl carbons will be observed around δ 20-21 ppm.[9]

Other Analytical Techniques

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Shows characteristic strong absorption bands for the ester carbonyl groups (C=O) around 1740-1760 cm⁻¹.

-

Specific Rotation: As a chiral molecule, this compound will rotate plane-polarized light. The value will be equal in magnitude but opposite in sign to its D-enantiomer.

Biological Activity and Potential Applications

While L-glucose itself is largely biologically inert in terms of metabolism, its derivatives can exhibit interesting pharmacological activities.

Insulinotropic Action

A key reported biological activity of this compound is its ability to stimulate insulin release from pancreatic islets.[1][2][10] This effect is noteworthy because it is independent of the metabolic pathways that D-glucose utilizes to trigger insulin secretion.

Proposed Mechanism of Insulinotropic Action

Sources

- 1. mpbio.com [mpbio.com]

- 2. L-Glucose - Wikipedia [en.wikipedia.org]

- 3. This compound | C16H22O11 | CID 9821753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. α,β-D-Glucose Pentaacetate|3891-59-6--Zhejiang Synose Tech Co., Ltd. [synose.com]

- 6. researchgate.net [researchgate.net]

- 7. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]

- 8. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]

- 9. Glucose pentaacetate(604-68-2) 13C NMR spectrum [chemicalbook.com]

- 10. Insulinotropic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Landscape of L-Glucose Pentaacetate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

L-glucose, the enantiomer of the ubiquitous D-glucose, represents a fascinating chiral building block with unique biological properties. Its peracetylated derivative, L-glucose pentaacetate, exists as a mixture of stereoisomers, primarily the α and β anomers. These stereoisomers have garnered significant interest in the field of drug development, notably for their potential insulinotropic action. This in-depth technical guide provides a comprehensive overview of the stereoisomerism of L-glucose pentaacetate, detailing its synthesis, the mechanistic principles governing its stereochemical outcomes, and robust analytical methodologies for the separation and characterization of its anomers. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of modified carbohydrates.

Introduction: The Significance of L-Glucose and its Stereoisomers

While D-glucose is central to metabolism in most living organisms, its mirror image, L-glucose, is not readily metabolized and thus presents a unique scaffold for the development of therapeutic agents and probes. The peracetylation of L-glucose to form L-glucose pentaacetate not only enhances its lipophilicity, potentially improving membrane permeability, but also introduces another layer of stereochemical complexity at the anomeric center (C-1).

The two primary stereoisomers of L-glucose pentaacetate are the α- and β-anomers, which are diastereomers of each other. The spatial orientation of the acetate group at the anomeric carbon dictates the anomeric configuration, profoundly influencing the molecule's three-dimensional shape and, consequently, its biological activity. Notably, both anomers of L-glucose pentaacetate have been reported to stimulate insulin release, suggesting a direct interaction with a cellular receptor rather than metabolic processing[1]. This makes the stereoselective synthesis and rigorous characterization of individual anomers a critical aspect of research in this area.

Stereoselective Synthesis of L-Glucose Pentaacetate Anomers

The synthesis of L-glucose pentaacetate anomers mirrors the well-established procedures for its D-enantiomer, with the key distinction being the starting material: L-glucose. The stereochemical outcome at the anomeric center is primarily controlled by the choice of catalyst.

Synthesis of β-L-Glucose Pentaacetate

The synthesis of the β-anomer is typically achieved under basic or neutral conditions, with sodium acetate being a commonly used catalyst. The reaction proceeds via a mechanism that favors the thermodynamically more stable product.

Experimental Protocol: Synthesis of β-L-Glucose Pentaacetate [2][3][4][5][6]

-

Materials:

-

L-Glucose

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Toluene (or another suitable organic solvent)

-

Ethanol (for recrystallization)

-

Ice-cold water

-

-

Procedure:

-

Suspend L-glucose (1 equivalent) and anhydrous sodium acetate (0.3-0.5 equivalents) in toluene.

-

Add acetic anhydride (5-10 equivalents) to the suspension.

-

Heat the mixture to reflux with stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring to decompose the excess acetic anhydride.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure β-L-glucose pentaacetate as a white crystalline solid.

-

Causality of Stereoselectivity: The use of sodium acetate as a catalyst promotes the formation of the β-anomer. The reaction likely proceeds through an intermediate where the acetate anion attacks the anomeric carbon. The equatorial attack leading to the β-anomer is sterically favored, resulting in the thermodynamically more stable product.

Synthesis of α-L-Glucose Pentaacetate

The α-anomer is preferentially formed under acidic conditions, often employing a Lewis acid catalyst such as zinc chloride or iodine. These conditions facilitate anomerization to the thermodynamically more stable α-anomer due to the anomeric effect.

Experimental Protocol: Synthesis of α-L-Glucose Pentaacetate [7][8][9][10]

-

Materials:

-

L-Glucose

-

Acetic anhydride

-

Anhydrous zinc chloride (or iodine)

-

Ice-cold water

-

Methanol/water (for recrystallization)

-

-

Procedure:

-

To a flask containing acetic anhydride (5-10 equivalents), cautiously add anhydrous zinc chloride (catalytic amount).

-

Add L-glucose (1 equivalent) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 90°C) for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-cold water with stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a mixture of methanol and water to obtain pure α-L-glucose pentaacetate.

-

Causality of Stereoselectivity: Lewis acids catalyze the formation of a resonance-stabilized oxonium ion intermediate at the anomeric center[1][11][12]. This allows for the interconversion between the α and β forms. The α-anomer is electronically stabilized by the anomeric effect, where there is a favorable stereoelectronic interaction between the lone pair of the ring oxygen and the σ* orbital of the C1-O bond of the axial acetate group[13]. This stabilization makes the α-anomer the thermodynamically preferred product under these conditions.

Mechanism of Anomerization in L-Glucose Acetylation

The formation of a specific anomer during the acetylation of L-glucose is a kinetically and thermodynamically controlled process. Under acidic conditions, the anomerization is a key phenomenon. The mechanism involves the following steps:

-

Activation of the Anomeric Acetoxy Group: The Lewis acid coordinates to the oxygen of the anomeric acetoxy group, making it a better leaving group.

-

Formation of an Oxonium Ion Intermediate: The activated acetoxy group departs, leading to the formation of a resonance-stabilized cyclic oxonium ion. This intermediate is planar at the anomeric carbon.

-

Nucleophilic Attack: An acetate ion (from the reaction medium) can then attack the oxonium ion from either the axial or equatorial face.

-

Establishment of Equilibrium: The attack from the axial face yields the α-anomer, while the attack from the equatorial face gives the β-anomer. This process is reversible, allowing for an equilibrium to be established. Due to the anomeric effect, the α-anomer is thermodynamically more stable and therefore predominates at equilibrium[11][12][13].

Caption: Mechanism of Lewis acid-catalyzed anomerization of L-glucose pentaacetate.

Analytical Techniques for Stereoisomer Characterization

The accurate characterization of the stereoisomers of L-glucose pentaacetate is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are the primary analytical tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation of the anomers of L-glucose pentaacetate. As L-glucose pentaacetate is the enantiomer of D-glucose pentaacetate, their NMR spectra in an achiral solvent are identical.

Key Diagnostic Signals:

-

Anomeric Proton (H-1): The chemical shift and coupling constant of the anomeric proton are highly diagnostic.

-

In the α-anomer , the anomeric proton is in an axial position, appearing as a doublet with a smaller coupling constant (J ≈ 3-4 Hz) due to its gauche relationship with the proton at C-2.

-

In the β-anomer , the anomeric proton is in an equatorial position, exhibiting a larger coupling constant (J ≈ 8-9 Hz) due to its trans-diaxial relationship with the proton at C-2.

-

-

Anomeric Carbon (C-1): The ¹³C NMR chemical shift of the anomeric carbon is also distinct for the two anomers.

-

Acetyl Protons: The protons of the five acetyl groups typically appear as sharp singlets in the region of δ 2.0-2.2 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for D-Glucose Pentaacetate Anomers (and thus for L-Glucose Pentaacetate Anomers) in CDCl₃ [7][14][15][16][17]

| Anomer | Anomeric Proton (H-1) Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) | Anomeric Carbon (C-1) Chemical Shift (δ, ppm) |

| α-anomer | ~6.3 (d, J ≈ 3.7 Hz) | ~89.0 |

| β-anomer | ~5.7 (d, J ≈ 8.4 Hz) | ~91.7 |

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for the separation and quantification of the stereoisomers of L-glucose pentaacetate.

Separation of Anomers (Diastereomers):

The α and β anomers of L-glucose pentaacetate are diastereomers and can be separated using standard normal-phase or reversed-phase HPLC.

Experimental Protocol: HPLC Separation of L-Glucose Pentaacetate Anomers [18]

-

Instrumentation:

-

HPLC system with a UV detector.

-

-

Column:

-

A phenyl hexyl or pentafluorophenyl column is often effective. A standard C18 column may also provide separation.

-

-

Mobile Phase:

-

An isocratic or gradient mixture of methanol and water, or acetonitrile and water. The optimal ratio should be determined empirically. For example, a starting point could be 60:40 Methanol:Water.

-

-

Flow Rate:

-

Typically 0.5-1.0 mL/min.

-

-

Detection:

-

UV detection at a low wavelength (e.g., 210 nm) is suitable as the acetate groups have a weak chromophore.

-

-

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent.

-

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Production process of beta-glucose pentaacetate - Eureka | Patsnap [eureka.patsnap.com]

- 3. beta-L-glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]

- 4. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]

- 5. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]

- 6. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. CN101475608A - Production method of alpha-glucose pentaacetate - Google Patents [patents.google.com]

- 10. reddit.com [reddit.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. Anomeric effect - Wikipedia [en.wikipedia.org]

- 14. rsc.org [rsc.org]

- 15. Glucose pentaacetate(604-68-2) 1H NMR [m.chemicalbook.com]

- 16. rsc.org [rsc.org]

- 17. magritek.com [magritek.com]

- 18. rsc.org [rsc.org]

beta-L-glucose pentaacetate discovery and history

An In-depth Technical Guide to the Discovery, History, and Application of beta-L-Glucose Pentaacetate

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of this compound, a molecule of significant interest in the fields of carbohydrate chemistry and drug development. We will delve into the historical context of its discovery, rooted in the foundational work on sugar stereochemistry, detail its modern synthesis, and explore its unique applications that stem from its "unnatural" L-configuration. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this fascinating compound.

Introduction: The Significance of an Enantiomer

Carbohydrates are fundamental to life, with D-glucose being the most ubiquitous monosaccharide, serving as a primary energy source for most living organisms.[1][2] The world of organic chemistry, however, is not limited to nature's predominant choices. For every chiral molecule, a non-superimposable mirror image, or enantiomer, can exist. L-glucose is the enantiomer of the naturally occurring D-glucose.[3]

While indistinguishable in taste from its D-counterpart, L-glucose is not metabolized by most organisms because the enzymes of glycolysis, starting with hexokinase, are stereospecific and cannot phosphorylate it.[3][4] This metabolic inertia makes L-glucose and its derivatives, such as this compound, powerful tools for biological investigation and potential therapeutic agents. This compound, a fully acetylated form of L-glucose, masks the polar hydroxyl groups, altering its solubility and making it a versatile synthetic intermediate and a unique bioactive molecule. This guide traces its origins from the birth of stereochemistry to its modern applications.

Historical Foundations: The Dawn of Sugar Stereochemistry

The story of this compound is inextricably linked to the monumental work of Hermann Emil Fischer in the late 19th century. His investigations into the structure of sugars laid the very foundation of carbohydrate chemistry and stereochemistry.[1][5][6]

The Fischer Projection and the D/L Convention

Faced with the challenge of representing three-dimensional structures on a two-dimensional plane, Fischer devised a method now known as the Fischer projection formula .[7][8] At the time, determining the absolute configuration of a chiral molecule was impossible. Fischer, therefore, made an inspired, albeit arbitrary, choice. He defined all sugars that were configurationally related to the dextrorotatory (+) form of glyceraldehyde as belonging to the "D-family" and their enantiomers as the "L-family".[7][8][9] The designation was based on the orientation of the hydroxyl group on the chiral carbon furthest from the aldehyde group.[7][8] This convention brought order to the complex world of sugar isomers and was miraculously proven correct in 1951 by X-ray fluorescence studies.[7][8]

The Fischer Proof and the Synthesis of L-Glucose

Between 1884 and 1891, Fischer, using his newly discovered reagent phenylhydrazine and a series of brilliant chemical transformations, logically deduced the stereochemical configuration of all sixteen aldohexoses.[6][7][8] This tour de force, for which he was awarded the 1902 Nobel Prize in Chemistry, not only established the structure of D-glucose but also provided the intellectual and practical framework for the synthesis of its "unnatural" enantiomer, L-glucose.[1][7][8] One of the first examples of asymmetric synthesis was recorded during Fischer's work on the chain extension of L-arabinose, which yielded not only L-mannonic acid but also its 2-epimer, L-gluconic acid, the precursor to L-glucose.[6] This achievement made the complete set of enantiomers, D- and L-glucose, available to science for the first time.[6]

Synthesis and Methodologies

As L-glucose is not naturally abundant, it must be prepared synthetically.[3][4] Modern strategies for its synthesis are highly efficient and can be broadly categorized into chemical and enzymatic methods.[10] The subsequent acetylation to form this compound is a well-established procedure where catalyst choice is critical for controlling the anomeric stereochemistry.

Modern Synthetic Routes to L-Glucose

Obtaining the L-glucose precursor is the essential first step. While various methods exist, one prominent strategy involves the "head-to-tail" inversion of functional groups at the C1 and C5 positions of an abundant D-sugar, effectively converting a D-hexose into its L-enantiomer.[10][11] Enzymatic routes have also been developed, utilizing enzymes like galactose oxidase to stereospecifically oxidize a polyol like D-sorbitol to yield L-glucose, offering a greener alternative to traditional chemical synthesis.

Acetylation: The Path to this compound

The conversion of L-glucose to its pentaacetate derivative involves the reaction of all five hydroxyl groups with an acetylating agent, typically acetic anhydride. The critical aspect of this synthesis is controlling the stereochemistry at the anomeric carbon (C1) to selectively produce the beta-isomer.

Causality of Anomeric Control: The choice of catalyst is paramount.

-

Basic Catalysis (e.g., Sodium Acetate): In the presence of a base like sodium acetate, the reaction proceeds under thermodynamic control. The beta-anomer, where the bulky C1-acetate group is in the equatorial position, is sterically favored and thus becomes the major product.[12][13]

-

Acidic Catalysis (e.g., Perchloric Acid, Zinc Chloride): Acidic catalysts promote kinetic control, often leading to the formation of the alpha-anomer.[13]

The workflow for the base-catalyzed synthesis of this compound is depicted below.

Caption: Workflow for the base-catalyzed synthesis of this compound.

Experimental Protocol: Base-Catalyzed Acetylation

The following protocol is a representative method for the synthesis of this compound, adapted from established procedures.[12][14][15]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend L-glucose (1.0 eq) and anhydrous sodium acetate (0.5 eq) in acetic anhydride (5-10 eq).

-

Rationale: Acetic anhydride serves as both the solvent and the acetylating reagent. Using it in excess ensures the complete acetylation of all five hydroxyl groups. Sodium acetate is the basic catalyst required to favor the formation of the beta-anomer.

-

-

Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Workup - Quenching: After cooling the mixture to room temperature, slowly pour it into a beaker of ice water with stirring. A white solid will precipitate.

-

Rationale: The ice water serves two purposes: it quenches the reaction and hydrolyzes the excess, unreacted acetic anhydride into water-soluble acetic acid.

-

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

-

Rationale: Filtration separates the insoluble product from the aqueous solution containing the catalyst (sodium acetate) and the byproduct (acetic acid).

-

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure, crystalline this compound.

-

Rationale: Recrystallization is a standard purification technique that removes minor impurities, resulting in a product with high purity and a sharp melting point.

-

Physicochemical Characterization

Once synthesized, the identity, purity, and stereochemistry of the product must be rigorously confirmed using standard analytical techniques.

| Property | Data | Source |

| Chemical Formula | C₁₆H₂₂O₁₁ | [14][16] |

| Molar Mass | 390.34 g/mol | [14][16] |

| Appearance | White crystalline powder | [17] |

| CAS Number | 66966-07-2 | [14][16] |

| ¹H NMR | Complex multiplet pattern with characteristic signals for 5 acetyl groups (δ ≈ 2.0-2.2 ppm) and 7 pyranose ring protons. The anomeric proton (H-1) signal and its coupling constant (J) are diagnostic for the β-configuration. | [18][19] |

| Specific Rotation | The sign and magnitude of the optical rotation are key identifiers for the specific enantiomer and anomer. | |

| Melting Point | A sharp, defined melting point is indicative of high purity. | [17] |

Applications in Drug Development and Research

The unique biological properties of this compound make it a valuable molecule for both fundamental research and therapeutic development.

Insulinotropic Action: A Novel Signaling Pathway

Perhaps the most significant application of this compound is its ability to stimulate insulin release from pancreatic β-cells.[3] Unlike D-glucose, which triggers insulin secretion through its metabolism, the L-isomer acts via a non-metabolic pathway. Research suggests that this compound interacts with taste receptors, specifically those for bitter taste (involving the G-protein gustducin), which are present on islet B-cells. This interaction initiates a signaling cascade that leads to changes in ion channel activity, membrane depolarization, and ultimately, insulin exocytosis.[20] This discovery opens up new avenues for developing insulin secretagogues for Type 2 diabetes that are independent of glucose metabolism.[3]

Caption: Proposed mechanism of this compound-induced insulin secretion.

A Versatile Synthetic Building Block

In chemical synthesis, protecting groups are essential for masking reactive functional groups. This compound serves as a protected form of L-glucose.[21] The acetyl groups are stable under many reaction conditions but can be easily removed (deprotected) under basic conditions (e.g., sodium methoxide in methanol) to reveal the free hydroxyls. This makes it an important synthon, or building block, for constructing more complex L-carbohydrate-containing molecules, such as L-glycosides, oligosaccharides, and glycoconjugates for research in glycobiology.[17]

Potential in Drug Delivery and Formulation

While many studies focus on the D-isomer, the principles of using glucose pentaacetate in drug delivery are applicable to the L-form.[21][22] Its properties can be leveraged for:

-

Prodrug Design: The acetyl groups can be used to mask a drug's active site, improving its stability or bioavailability, with the expectation that esterase enzymes in the body would cleave them to release the active compound.[22]

-

Solubility Enhancement: Acetylation significantly increases the lipophilicity of glucose, which can be useful for formulating poorly water-soluble drugs.[22]

-

Biocompatible Excipient: As a derivative of a sugar, it is generally considered biocompatible and can be used as an excipient in pharmaceutical formulations.[22]

Conclusion

From its theoretical conception in the groundbreaking work of Emil Fischer to its modern synthesis and application, this compound embodies the progress of organic chemistry. Its journey highlights the importance of fundamental stereochemical principles and the power of chemical synthesis to create molecules not readily found in nature. As a non-metabolizable sugar derivative that can trigger specific biological signaling pathways, it serves as an invaluable probe for cell biology and holds significant promise as a lead compound for the development of novel therapeutics, particularly in the management of diabetes. The continued exploration of this and other "unnatural" carbohydrates will undoubtedly unlock new insights and opportunities in science and medicine.

References

- Synthesis of L-glucose and L-galactose derivatives from D-sugars. (n.d.). Google Scholar.

- Enzymatic Preparation of L-Glucose, L-Galactose and L-Xylose Using Galactose oxidase Immobilised on Crab-shell Particles. (n.d.). Google Scholar.

- What are the Applications of Β-D-Glucose Pentaacetate in the Pharmaceutical Industry? (2024, February 8). Google Scholar.

- L-Glucose. A convenient synthesis from D-glucose. (n.d.). Canadian Science Publishing.

- L-Glucose. A convenient synthesis from D-glucose. (1984). Canadian Journal of Chemistry, 62, 671.

- Synthesis of L-glucose and L-galactose derivatives from D-sugars. (2025, August 7). ResearchGate.

- What are the applications of Β-D-Glucose Pentaacetate? (2024, February 16). Knowledge.

- L-Glucose. (n.d.). Wikipedia.

- A Short Enzymic Synthesis of L-Glucose from Dihydroxyacetone Phosphate and L-Glyceraldehyde. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- The synthesis of L-glucose by plant enzyme systems. (n.d.). PubMed.

- Glucose. (n.d.). Wikipedia.

- Method for producing l-glucose or d-glucose from raw material d-glucose. (n.d.). Google Patents.

- Discovery of Carbohydrates: A Historical Overview. (2024, August 8). Torrinomedica.

- α,β-D-Glucose Pentaacetate. (n.d.). Google Scholar.

- This compound synthesis. (n.d.). ChemicalBook.

- Exploring the Versatile Applications of Glucose-Pentaacetate Products in Various Industries. (n.d.). News.

- Production process of beta-glucose pentaacetate. (n.d.). Google Patents.

- Synthetic Methods of ?-D-Glucose Pentaacetate. (2025, August 10). ResearchGate.

- D- and L- Notation For Sugars. (2017, May 24). Master Organic Chemistry.

- Imidazole Promoted Efficient Anomerization of β- D-Glucose Pentaacetate in Organic Solutions and Solid State. (n.d.). ChemRxiv.

- Carbohydrate Chemistry from Fischer to Now. (n.d.). Indian Academy of Sciences.